molecular formula C17H17ClN2O B4965360 1-(2-chlorobenzoyl)-4-phenylpiperazine

1-(2-chlorobenzoyl)-4-phenylpiperazine

Cat. No. B4965360
M. Wt: 300.8 g/mol
InChI Key: TYNBVGHYFSRZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-phenylpiperazine (CBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. CBPP is known to interact with various receptors in the central nervous system, and its mechanism of action has been extensively investigated.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. 1-(2-chlorobenzoyl)-4-phenylpiperazine has been used as a tool compound to study the function of these receptors and their role in various neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-phenylpiperazine is complex and involves the modulation of various neurotransmitter systems in the brain. 1-(2-chlorobenzoyl)-4-phenylpiperazine has been shown to act as a partial agonist at serotonin 5-HT1A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of reward and motivation. 1-(2-chlorobenzoyl)-4-phenylpiperazine has also been shown to interact with adrenergic receptors, which are involved in the regulation of arousal and stress response.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. 1-(2-chlorobenzoyl)-4-phenylpiperazine has also been shown to decrease the release of dopamine, which is involved in the regulation of reward and motivation. These effects are thought to underlie the anxiolytic and antidepressant effects of 1-(2-chlorobenzoyl)-4-phenylpiperazine.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-4-phenylpiperazine has several advantages as a tool compound for scientific research. It has a high affinity for various receptors in the central nervous system, and its mechanism of action has been extensively investigated. 1-(2-chlorobenzoyl)-4-phenylpiperazine is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2-chlorobenzoyl)-4-phenylpiperazine also has some limitations. Its effects on different neurotransmitter systems are complex and may vary depending on the experimental conditions. 1-(2-chlorobenzoyl)-4-phenylpiperazine also has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-4-phenylpiperazine. One area of interest is the development of new derivatives of 1-(2-chlorobenzoyl)-4-phenylpiperazine with improved pharmacological properties. Another area of interest is the investigation of 1-(2-chlorobenzoyl)-4-phenylpiperazine's effects on different neurotransmitter systems and their interactions. 1-(2-chlorobenzoyl)-4-phenylpiperazine's potential applications in the treatment of neurological disorders such as depression and anxiety also warrant further investigation. Overall, 1-(2-chlorobenzoyl)-4-phenylpiperazine is a promising tool compound for scientific research, and its potential applications in neuroscience are vast and varied.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-4-phenylpiperazine involves the reaction between 2-chlorobenzoyl chloride and phenylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-(2-chlorobenzoyl)-4-phenylpiperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBVGHYFSRZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-phenylpiperazin-1-yl)methanone

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